REACTION_CXSMILES
|
[F:1][C:2]1([F:17])[CH2:7][CH2:6][C:5]([N:11]2[CH:15]=[C:14]([CH3:16])[N:13]=[CH:12]2)([C:8]([NH2:10])=O)[CH2:4][CH2:3]1.C1COCC1.[AlH4-].[Li+]>>[F:17][C:2]1([F:1])[CH2:3][CH2:4][C:5]([CH2:8][NH2:10])([N:11]2[CH:15]=[C:14]([CH3:16])[N:13]=[CH:12]2)[CH2:6][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)(C(=O)N)N1C=NC(=C1)C)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
before being quenched with water (0.4 ml), 2M NaOH (0.4 ml) and water (0.8 ml)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (
|
Type
|
ADDITION
|
Details
|
a mixture of 5% Et3N/10% MeOH185% AcOEt)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(N1C=NC(=C1)C)CN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |